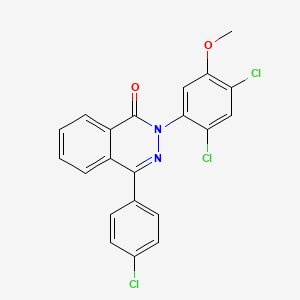
4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone (4C2D5MP) is a novel compound with potential applications in scientific research. It is a synthetic compound that was first synthesized in 2019 and has since been studied for its potential applications in the laboratory. 4C2D5MP has a wide range of biochemical and physiological effects, and it has the potential to be used in a variety of laboratory experiments.
科学的研究の応用
4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone has potential applications in scientific research. It has been studied for its potential to be used as a drug delivery system, as a potential anti-cancer agent, and as a potential anti-inflammatory agent. Additionally, it has been studied for its potential to be used as a fluorescent probe for imaging in live cells and tissues.
作用機序
The exact mechanism of action of 4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone is not yet fully understood, however, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell signaling pathways. Additionally, it is believed to interact with certain cell receptors and to interfere with the production of certain hormones and neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone have not yet been extensively studied, however, it has been shown to have anti-cancer and anti-inflammatory effects in vitro. Additionally, it has been shown to inhibit the growth of certain types of cancer cells in vitro. It has also been shown to have antioxidant activity and to reduce inflammation in animal models.
実験室実験の利点と制限
The advantages of using 4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone in laboratory experiments include its low cost, its low toxicity, and its wide range of biochemical and physiological effects. Additionally, it is relatively easy to synthesize and can be used in a variety of laboratory experiments. The main limitation of using 4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone in laboratory experiments is that the exact mechanism of action is not yet fully understood, and further research is needed to determine its full potential.
将来の方向性
The potential future directions for 4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone include further research into its mechanism of action, its potential applications in drug delivery systems, its potential as an anti-cancer agent, and its potential as an anti-inflammatory agent. Additionally, further research into its potential as a fluorescent probe for imaging in live cells and tissues is needed. Finally, further research into its potential as an antioxidant and its potential to reduce inflammation in animal models is needed.
合成法
The synthesis of 4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone is a multi-step process that involves the use of several reagents and catalysts. The most common method of synthesis involves the reaction of 4-chlorophenol, 2,4-dichloro-5-methoxyphenol, and phthalic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out at temperatures ranging from 60-120°C and is typically completed within 24 hours. The product is purified by recrystallization and then isolated by vacuum filtration.
特性
IUPAC Name |
4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl3N2O2/c1-28-19-11-18(16(23)10-17(19)24)26-21(27)15-5-3-2-4-14(15)20(25-26)12-6-8-13(22)9-7-12/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUGIRKWIJTDCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-2-(2,4-dichloro-5-methoxyphenyl)-1(2H)-phthalazinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2398496.png)
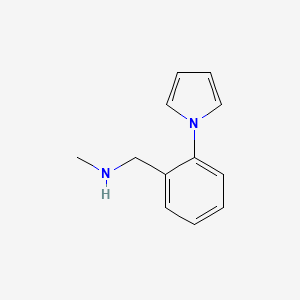
![6-Oxabicyclo[3.2.1]octan-1-amine;hydrochloride](/img/structure/B2398498.png)
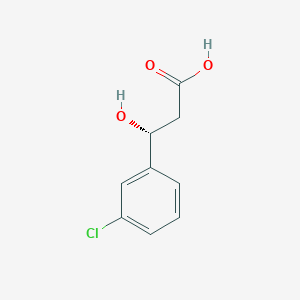

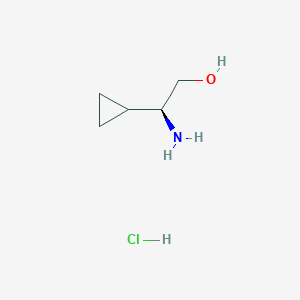
![3-[3-(4-Methylphenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2398504.png)
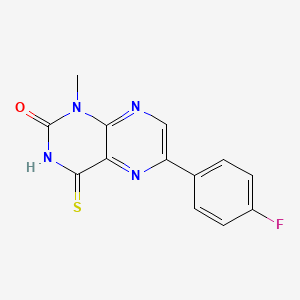
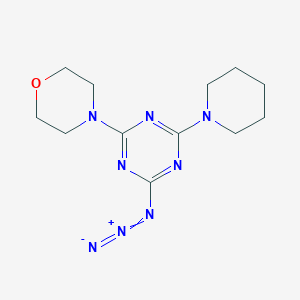
![Tert-butyl 3-{[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}piperidine-1-carboxylate](/img/structure/B2398508.png)
![Tert-butyl 2-[4-[5-(methylcarbamoyl)benzimidazol-1-yl]phenyl]acetate](/img/structure/B2398511.png)
![(4-(1-(4-Chlorophenyl)cyclopentanecarbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2398513.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-9H-purin-6-amine](/img/structure/B2398518.png)